molecular formula C22H21BrN2O5 B2727161 Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-52-6

Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2727161
CAS RN: 868224-52-6
M. Wt: 473.323
InChI Key: ZPVJDGLNBVTWMF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Potent Inhibitors of Steroidogenic Factor 1

Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate and its analogs have been identified as potent inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor critical in steroid hormone biosynthesis. These compounds were discovered through a rational ultra-high-throughput screening strategy, demonstrating submicromolar inhibitory potency. This discovery offers valuable chemical probes for investigating the therapeutic potential of targeting SF-1 in diseases related to steroid hormone dysregulation (Madoux et al., 2008).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of compounds structurally related to this compound have been analyzed. These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions of such compounds, essential for understanding their reactivity and potential biological interactions (Filali Baba et al., 2019).

Antimicrobial Activities

Synthetic derivatives of this compound have demonstrated significant antibacterial and antifungal activities. These findings suggest the potential utility of these compounds in developing new antimicrobial agents against a broad spectrum of pathogenic bacteria and fungi, highlighting the importance of this chemical scaffold in medicinal chemistry research (Abdel‐Wadood et al., 2014).

Synthesis and Characterization

The synthesis and characterization of novel derivatives of this compound have been extensively studied. These compounds are synthesized through various chemical reactions, and their structures are confirmed by spectral data and elemental analyses. Such research contributes to the expansion of the chemical space of isoquinolin-5-yl compounds and their application in further biological studies (Hassanin & Ibrahim, 2012).

Molecular Docking Studies

This compound and its derivatives have been subject to molecular docking studies to understand their interaction with biological targets. These studies suggest that these compounds could exhibit inhibitory activity against specific proteins or enzymes, offering insights into their mechanism of action and potential as therapeutic agents (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5/c1-3-29-22(28)14(2)30-19-6-4-5-18-17(19)11-12-25(21(18)27)13-20(26)24-16-9-7-15(23)8-10-16/h4-12,14H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJDGLNBVTWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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